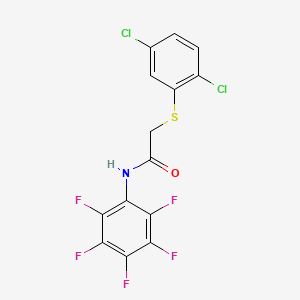
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as ETDCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery.
Wirkmechanismus
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its pharmacological effects by modulating various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and the inhibition of histone deacetylases (HDACs). These mechanisms of action contribute to the anti-inflammatory, anti-cancer, and neuroprotective effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), the induction of apoptosis in cancer cells, and the improvement of cognitive function in animal models of Alzheimer's disease. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is its versatility in various biological assays, including cell-based assays, enzyme assays, and animal models. Its low toxicity and high potency make it an ideal candidate for drug discovery. However, one of the limitations of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, including the development of more efficient synthesis methods, the identification of novel pharmacological targets, and the optimization of its pharmacokinetic properties. Additionally, the potential use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide as a drug candidate for the treatment of neurodegenerative disorders, cancer, and inflammatory diseases warrants further investigation. Overall, the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide holds great promise for the development of new and effective drugs for various diseases.
Synthesemethoden
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 3,4-dihydro-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal effects. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-6,10H,2,7-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPFKDXUTBPEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-nitrobenzamide](/img/structure/B7680814.png)
![2-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7680823.png)
![5-(4-methylphenyl)-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-1,2,4-triazole-3-thione](/img/structure/B7680830.png)
![(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B7680838.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7680853.png)
![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)

![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680878.png)
![N'-[2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-fluorobenzohydrazide](/img/structure/B7680895.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B7680896.png)
